molecular formula C25H16F3N3O3 B11265644 2-(4-methylphenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one

2-(4-methylphenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one

Cat. No.: B11265644
M. Wt: 463.4 g/mol
InChI Key: YNUCDKVKGRRYKT-UHFFFAOYSA-N
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Description

2-(4-METHYLPHENYL)-4-{3-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,2-DIHYDROISOQUINOLIN-1-ONE is a complex organic compound that features a unique combination of functional groups, including a trifluoromethoxyphenyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. The scalability of the Suzuki–Miyaura coupling reaction makes it a viable option for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLPHENYL)-4-{3-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,2-DIHYDROISOQUINOLIN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-METHYLPHENYL)-4-{3-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,2-DIHYDROISOQUINOLIN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-METHYLPHENYL)-4-{3-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,2-DIHYDROISOQUINOLIN-1-ONE involves its interaction with molecular targets and pathways within a biological system. The trifluoromethoxy group plays a crucial role in enhancing the compound’s stability and reactivity. The oxadiazole ring is known to interact with various enzymes and receptors, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-METHYLPHENYL)-4-{3-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,2-DIHYDROISOQUINOLIN-1-ONE apart is its combination of the trifluoromethoxyphenyl group and the oxadiazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H16F3N3O3

Molecular Weight

463.4 g/mol

IUPAC Name

2-(4-methylphenyl)-4-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]isoquinolin-1-one

InChI

InChI=1S/C25H16F3N3O3/c1-15-6-10-17(11-7-15)31-14-21(19-4-2-3-5-20(19)24(31)32)23-29-22(30-34-23)16-8-12-18(13-9-16)33-25(26,27)28/h2-14H,1H3

InChI Key

YNUCDKVKGRRYKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F

Origin of Product

United States

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